molecular formula C12H24N2O2S B10880595 1'-(Ethylsulfonyl)-1,4'-bipiperidine

1'-(Ethylsulfonyl)-1,4'-bipiperidine

Cat. No.: B10880595
M. Wt: 260.40 g/mol
InChI Key: BQDABACPXLWPJD-UHFFFAOYSA-N
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Description

1’-(Ethylsulfonyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of one of the piperidine rings. Bipiperidines are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Ethylsulfonyl)-1,4’-bipiperidine typically involves the reaction of 1,4’-bipiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,4’-bipiperidine+ethylsulfonyl chloride1’-(Ethylsulfonyl)-1,4’-bipiperidine+HCl\text{1,4'-bipiperidine} + \text{ethylsulfonyl chloride} \rightarrow \text{1'-(Ethylsulfonyl)-1,4'-bipiperidine} + \text{HCl} 1,4’-bipiperidine+ethylsulfonyl chloride→1’-(Ethylsulfonyl)-1,4’-bipiperidine+HCl

Industrial Production Methods: Industrial production of 1’-(Ethylsulfonyl)-1,4’-bipiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-(Ethylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent bipiperidine.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: 1,4’-bipiperidine.

    Substitution: Various substituted bipiperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1’-(Ethylsulfonyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(Ethylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bipiperidine structure allows for binding to receptor sites, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

1’-(Ethylsulfonyl)-1,4’-bipiperidine can be compared with other bipiperidine derivatives such as:

    1’-(Methylsulfonyl)-1,4’-bipiperidine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    1’-(Phenylsulfonyl)-1,4’-bipiperidine: Contains a phenylsulfonyl group, leading to different steric and electronic properties.

    1’-(Isopropylsulfonyl)-1,4’-bipiperidine: The isopropylsulfonyl group introduces bulkier substituents, affecting its reactivity and binding affinity.

The uniqueness of 1’-(Ethylsulfonyl)-1,4’-bipiperidine lies in its balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

1-ethylsulfonyl-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C12H24N2O2S/c1-2-17(15,16)14-10-6-12(7-11-14)13-8-4-3-5-9-13/h12H,2-11H2,1H3

InChI Key

BQDABACPXLWPJD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCCCC2

Origin of Product

United States

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